5-Amino-2-chloropyrimidine-4-carboxylic acid
Overview
Description
5-Amino-2-chloropyrimidine-4-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloropyrimidine-4-carboxylic acid typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with ammonia or an amine source under controlled conditions. One common method involves the use of a copper-catalyzed reaction with amidines and saturated ketones .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrimidines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-chloropyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex pyrimidine derivatives. It is also employed in the development of new catalytic systems and reaction mechanisms .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with nucleic acids. It is also explored for its role in the synthesis of biologically active molecules .
Medicine: Its derivatives are investigated for their pharmacological properties and therapeutic potential .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. It serves as a precursor for various functionalized pyrimidines used in different industrial applications .
Mechanism of Action
The mechanism of action of 5-Amino-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with key residues involved in the catalytic process. Additionally, it can form hydrogen bonds and other interactions with nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but lacks the carboxylic acid group.
5-Amino-2-chloropyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Amino-2-chloropyridine: Similar structure but lacks the carboxylic acid group.
Uniqueness: 5-Amino-2-chloropyrimidine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring.
Properties
IUPAC Name |
5-amino-2-chloropyrimidine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-8-1-2(7)3(9-5)4(10)11/h1H,7H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBEXPQXKNNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.